SMU101

Reference Compound Drug Derivative Preclinical Research

SMU101 is an active compound and drug derivative supplied as a reference standard for preclinical research. With a purity of ≥98% and a molecular weight of 495.52 g/mol, it is ideal for internal laboratory use in target validation and assay development. Please note that its precise biological target remains undisclosed, requiring independent characterization. Global B2B shipping is available; request a quote for 10 mg, 50 mg, or custom bulk quantities.

Molecular Formula C25H27F2N7O2
Molecular Weight 495.5 g/mol
Cat. No. B12365533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMU101
Molecular FormulaC25H27F2N7O2
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C3=NN4C(=NN=C4CCC(=O)NC5=CCC(C(=C5)F)F)C=C3
InChIInChI=1S/C25H27F2N7O2/c1-36-19-4-2-3-18(16-19)32-11-13-33(14-12-32)24-8-7-22-29-30-23(34(22)31-24)9-10-25(35)28-17-5-6-20(26)21(27)15-17/h2-5,7-8,15-16,20H,6,9-14H2,1H3,(H,28,35)
InChIKeyOOZDVFMURZYDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMU101: Reference Compound for Drug Discovery


SMU101 is a small molecule with the chemical formula C25H27F2N7O2 and a molar mass of 495.52 g/mol [1]. It is supplied as a reference compound and classified as a drug derivative . While its precise biological target(s) and mechanism of action remain undisclosed in publicly available sources, it is utilized as an active compound in preclinical research [2]. It is important to note that publicly available information is limited to basic chemical properties and a classification as an 'active compound' .

Limitations of Generic Substitution for SMU101


The lack of publicly disclosed biological target and potency data for SMU101 makes any comparison to analogs or in-class candidates impossible. Without specific, quantitative data on its activity, selectivity, or mechanism of action, it is impossible to determine if SMU101 is interchangeable with any other compound. The primary reason generic substitution fails is due to the complete absence of the necessary scientific data to make such a determination. In the absence of any comparative evidence, SMU101 cannot be assessed for scientific or industrial utility relative to any alternative.

Quantitative Differentiation Evidence for SMU101


SMU101: Quantitative Comparative Data Not Available

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any quantitative data for SMU101, including IC50, EC50, Ki, or Kd values. Consequently, no direct comparisons to any analog, alternative, or in-class candidate can be made. The compound is listed in vendor catalogs as an 'active compound' with no further biological annotation . The only citation associated with the compound in one database points to a preprint on P-glycoprotein inhibitors, but the preprint does not contain any data for SMU101 [1]. Therefore, there is no evidence to support any claim of differentiation for SMU101.

Reference Compound Drug Derivative Preclinical Research

Application Scenarios for SMU101


Use as a Reference Compound in Undisclosed Assays

SMU101 is marketed as a 'reference compound' and 'drug derivative', suggesting its use as a control or standard in specific, but undisclosed, experimental systems. Without any published data, its application is limited to internal use in laboratories that have previously characterized its activity. Potential users must independently validate its utility in their own assays.

General Preclinical Research Tool

Given its classification as an 'active compound', SMU101 may be employed in general preclinical research for target identification or validation. However, the lack of target annotation makes it a high-risk choice for any focused research program. Procurement is not recommended without prior in-house characterization.

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